molecular formula C15H13FN4O B4788062 N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide

N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide

Cat. No.: B4788062
M. Wt: 284.29 g/mol
InChI Key: WEMMVDAVZBCBAB-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide is an organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the benzotriazole ring, along with an acetamide functional group. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

The synthesis of N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, methylbenzotriazole, and acetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction mixture is typically heated to facilitate the formation of the desired product.

    Synthetic Route: The synthetic route involves the acylation of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.

Chemical Reactions Analysis

N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, along with catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. Its pharmacological properties are evaluated to identify potential drug candidates.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals, coatings, and materials with specific properties. .

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound can bind to specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O/c1-9-7-14-15(8-13(9)17-10(2)21)19-20(18-14)12-5-3-11(16)4-6-12/h3-8H,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMMVDAVZBCBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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